REACTION_CXSMILES
|
[C:1]([CH:9]([CH3:13])C(O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[OH:15][NH2:16].[C:17]([O-:20])(=[O:19])C.[Na+].O>CO>[OH:15][N:16]=[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:9][CH2:13][C:17]([OH:20])=[O:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(=O)O)C
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ON
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
24.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 4.5 hr at room temperature at 22-27° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling at 24-26° C
|
Type
|
ADDITION
|
Details
|
Seed crystal was added at 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for about 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C. over about 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at 5-10° C. for about 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with pure water (100 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (40° C.)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(CCC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.4 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |